6-Azido-6-deoxy-D-galactitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azido-6-deoxy-D-galactitol is a chemical compound that has gained attention in scientific research due to its unique properties. It is a sugar derivative that has been synthesized through various methods and has shown potential in various applications.
Wirkmechanismus
The mechanism of action of 6-Azido-6-deoxy-D-galactitol is not fully understood. However, it is known to bind to galectin-3, which is a carbohydrate-binding protein. This binding may interfere with galectin-3's normal function, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, possibly through its interaction with galectin-3. It has also been shown to have anti-inflammatory effects, possibly through the inhibition of galectin-3-mediated signaling pathways. Additionally, it has been shown to have immunomodulatory effects, possibly through its interaction with immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Azido-6-deoxy-D-galactitol in lab experiments is its high yield and purity when synthesized using sodium borohydride. Additionally, it is a versatile building block for the synthesis of various glycoconjugates and azido-glycosides. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 6-Azido-6-deoxy-D-galactitol in scientific research. One direction is the synthesis of novel azido-glycosides for drug discovery. Another direction is the study of its interaction with other carbohydrate-binding proteins. Additionally, its potential use in immunotherapy and anti-inflammatory therapy warrants further investigation.
Conclusion:
This compound is a sugar derivative that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in drug discovery and therapy.
Synthesemethoden
6-Azido-6-deoxy-D-galactitol can be synthesized through various methods. One of the most common methods is the reduction of 6-Azido-6-deoxy-D-galactose using sodium borohydride. This method produces this compound in high yield and purity. Other methods include the reduction of 6-Azido-6-deoxy-D-galactose using other reducing agents such as lithium aluminum hydride and hydrogenation using a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
6-Azido-6-deoxy-D-galactitol has shown potential in various scientific research applications. It has been used as a chemical probe to study the galactose-binding protein, galectin-3. It has also been used as a building block in the synthesis of glycoconjugates. Furthermore, it has been used as a precursor for the synthesis of azido-glycosides, which have shown potential in drug discovery.
Eigenschaften
CAS-Nummer |
138245-74-6 |
---|---|
Molekularformel |
C6H13N3O5 |
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-6-azidohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H13N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h3-6,10-14H,1-2H2/t3-,4+,5+,6-/m1/s1 |
InChI-Schlüssel |
BPWHMSFNUDJDKX-DPYQTVNSSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)N=[N+]=[N-] |
SMILES |
C(C(C(C(C(CO)O)O)O)O)N=[N+]=[N-] |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)N=[N+]=[N-] |
Synonyme |
6-AZIDO-6-DEOXY-D-GALACTITOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.